TH1834 dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

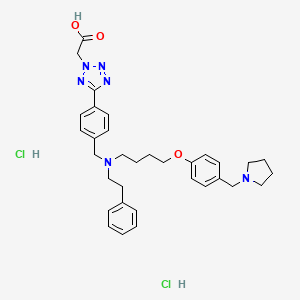

2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N6O3.2ClH/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37;;/h1-3,8-17H,4-7,18-26H2,(H,40,41);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXIFSOROZPMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TH1834 Dihydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action as a Tip60 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 dihydrochloride is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5), a critical enzyme in the DNA damage response (DDR) and transcriptional regulation. Discovered through a rational, structure-based drug design approach, TH1834 has emerged as a valuable tool for studying Tip60's function and as a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of TH1834, including detailed experimental protocols and a summary of its effects on cancer cells.

Discovery and Rational Design

The discovery of TH1834 was predicated on the in silico modeling of the active binding pocket of the Tip60 enzyme.[1][2] This rational drug design strategy identified key features of the Tip60 active site, notably the presence of opposite charges at each end of the pocket, with positive charges attributed to two specific side chains.[1][2] This structural insight guided the design and synthesis of TH1834 to specifically fit within this pocket, leading to its potent and selective inhibitory activity against Tip60.[1][2]

Synthesis of this compound

While the seminal publication by Gao et al. in Scientific Reports outlines the rational design of TH1834, a detailed, step-by-step synthesis protocol is not publicly available in the provided search results.[1] However, the chemical structure of TH1834 is known, and its synthesis would likely involve the assembly of its core quinoline scaffold followed by the addition of the side chains. The synthesis of similar substituted quinoline derivatives has been reported in the literature and generally involves multi-step reactions.[3][4][5][6][7] The final product is then converted to the dihydrochloride salt for improved solubility and stability. For research purposes, this compound is commercially available from various suppliers.

Mechanism of Action: Specific Inhibition of Tip60

TH1834 functions as a specific inhibitor of the histone acetyltransferase activity of Tip60.[8] Tip60 is a member of the MYST family of HATs and plays a crucial role in the acetylation of histones and non-histone proteins, thereby influencing chromatin structure, gene expression, and the DNA damage response.[8] Specifically, Tip60 is a key mediator of the DDR pathway.[8] By inhibiting Tip60, TH1834 disrupts these critical cellular processes. Importantly, studies have shown that TH1834 does not affect the activity of the related histone acetyltransferase MOF, demonstrating its specificity.[8]

dot

Caption: Signaling pathway of TH1834-mediated Tip60 inhibition.

Biological Effects in Cancer Cells

TH1834 has demonstrated significant anti-cancer activity, particularly in breast cancer cell lines such as MCF-7.[9] Its primary effects include the induction of apoptosis (programmed cell death) and an increase in unrepaired DNA damage.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the effects of TH1834 on MCF-7 breast cancer cells as reported in the literature.

| Concentration (µM) | Treatment Time | Effect on Cell Viability | Reference |

| 0-500 | 1 hour | Significantly reduced | [9] |

| Concentration (µM) | Treatment Time | Effect on Cytotoxicity | Reference |

| 0-500 | 1 hour | Highly significant increase | [9] |

| Concentration (µM) | Treatment Time | Effect on Caspase-3 Activation | Reference |

| 500 | 1 hour | Marked activation | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of TH1834.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12]

Materials:

-

MCF-7 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of TH1834 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of TH1834. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment time (e.g., 1 hour).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

dot

Caption: Workflow for the MTT cell viability assay.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14][15][16][17]

Materials:

-

MCF-7 cells

-

White-walled 96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed MCF-7 cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of TH1834 and a vehicle control.

-

Incubate for the specified treatment time.

-

Allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add a volume of the reagent equal to the volume of the culture medium in each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the results as relative luminescence units (RLU) or as a fold change compared to the control.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of Tip60 and its inhibition by TH1834.[18][19][20][21]

Materials:

-

Recombinant human Tip60 protein

-

Histone H4 peptide (or other suitable substrate)

-

Acetyl-CoA

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection system (e.g., radioactive acetyl-CoA and filter-binding assay, or an antibody-based ELISA method)

Procedure:

-

Set up the HAT reaction in a microcentrifuge tube or a microplate well.

-

To the HAT assay buffer, add the recombinant Tip60 enzyme and the histone H4 peptide substrate.

-

Add TH1834 at various concentrations to the respective reaction tubes/wells. Include a no-inhibitor control.

-

Pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Quantify the amount of acetylated histone H4 using the chosen detection method.

-

Calculate the percentage of Tip60 inhibition for each concentration of TH1834.

Conclusion

This compound is a rationally designed, specific inhibitor of Tip60 histone acetyltransferase. Its ability to induce apoptosis and enhance DNA damage in cancer cells makes it a valuable research tool and a promising candidate for further preclinical and clinical investigation in oncology. The experimental protocols provided in this guide offer a framework for the continued study of TH1834 and its therapeutic potential.

References

- 1. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. protocols.io [protocols.io]

- 13. Caspase-3/7 activity assay [bio-protocol.org]

- 14. sartorius.com.cn [sartorius.com.cn]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. ulab360.com [ulab360.com]

- 17. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 18. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Regulation of Histone Acetyltransferase TIP60 Function by Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effect of TH1834 Dihydrochloride on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 dihydrochloride is a rationally designed small molecule inhibitor that demonstrates high specificity for the histone acetyltransferase (HAT) TIP60 (Tat-interacting protein 60 kDa), also known as KAT5. By targeting TIP60, TH1834 disrupts critical cellular processes, including the DNA damage response (DDR) and apoptosis, making it a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the mechanism of action of TH1834, with a focus on its effects on histone acetylation. It includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and TIP60

Histone acetylation is a pivotal epigenetic modification that plays a crucial role in regulating gene expression, DNA repair, and other fundamental cellular processes. This modification is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The MYST family of HATs, which includes TIP60, is integral to these processes. TIP60 acetylates both histone and non-histone proteins, influencing pathways involved in apoptosis, cell cycle progression, and DNA damage repair.[1][2]

TH1834 was developed through structure-based drug design to specifically target the active binding pocket of TIP60.[3][4] Its inhibitory action on TIP60's acetyltransferase activity underlies its potential as a therapeutic agent, particularly in sensitizing cancer cells to DNA-damaging agents.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of TH1834.

Table 1: In Vitro Inhibition of TIP60 Activity

| Compound | Concentration | Effect on TIP60 Activity | Cell Line | Reference |

| TH1834 | 500 µM | ~60% reduction | DT40 (GFP-tagged TIP60) | [3] |

Table 2: Effects of TH1834 on Cell Viability and Apoptosis in Breast Cancer Cells

| Cell Line | Treatment | Duration | Effect on Cell Viability | Effect on Cytotoxicity | Caspase 3 Activation | Reference |

| MCF7 (cancer) | 500 µM TH1834 | 1 hour | Significant reduction | Highly significant increase | ~29-fold increase in cleaved caspase 3 | [3] |

| MCF10A (non-tumorigenic) | 500 µM TH1834 | 1 hour | No significant reduction | Significant increase | Unchanged | [3] |

Table 3: Effect of TH1834 on DNA Damage Response

| Cell Line | Treatment | Observation | Reference |

| MCF7 | 1-hour pre-treatment with 500 µM TH1834 followed by 2 Gy Ionizing Radiation (IR) | Increased number of γH2AX foci (unrepaired DNA damage) | [5] |

| MCF10A | 1-hour pre-treatment with 500 µM TH1834 followed by 2 Gy Ionizing Radiation (IR) | No significant increase in the number of γH2AX foci | [5] |

Table 4: Specificity of TH1834's Effect on Histone Acetylation

| Histone Mark | Cell Line | Treatment with TH1834 | Observation | Implication | Reference |

| H4K16Ac | Breast Cancer Cells | Not specified | Unaffected | Demonstrates specificity against the related HAT MOF | [3] |

| H4K8Ac | Breast Cancer Cells | Not specified | Unaffected | Suggests specificity of TIP60 inhibition | [3] |

| Acetylated Histone H4 | H1975 / A549 (Lung Cancer) | Dose-dependent (unspecified concentrations) for 48 hours | Downregulation | Inhibition of TIP60 enzymatic activity | [6] |

Signaling Pathways and Mechanisms of Action

TH1834's primary mechanism of action is the inhibition of TIP60's acetyltransferase activity. This has significant downstream consequences, particularly in the context of the DNA damage response.

The TIP60-ATM-p53 Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks (DSBs), the Mre11-Rad50-Nbs1 (MRN) complex recruits both TIP60 and the ATM (Ataxia-Telangiectasia Mutated) kinase to the site of damage. TIP60-mediated acetylation of ATM on lysine 3016 is a critical step for the full activation of ATM's kinase activity.[7][8] Activated ATM then phosphorylates a range of downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it and promotes the transcription of genes involved in cell cycle arrest and apoptosis, such as PUMA.[9][10]

By inhibiting TIP60, TH1834 prevents the efficient activation of ATM, thereby impairing the DNA damage response and leading to an accumulation of unrepaired DNA damage. This sensitizes cancer cells to DNA-damaging agents like ionizing radiation.

References

- 1. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tip60: Connecting chromatin to DNA damage signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development [mdpi.com]

The Role of TH1834 in DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 is a novel and specific small-molecule inhibitor of the lysine acetyltransferase (KAT) Tip60 (also known as KAT5). Tip60 is a crucial regulator of the DNA damage response (DDR), playing a pivotal role in the activation of DNA repair pathways, cell cycle control, and apoptosis. Dysregulation of Tip60 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of TH1834, its mechanism of action in modulating DNA damage response pathways, and its potential as a targeted anti-cancer agent. We present a summary of key quantitative data, detailed experimental protocols for studying TH1834's effects, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to TH1834

TH1834 was developed through structure-based drug design to specifically target the active binding pocket of the Tip60 histone acetyltransferase.[1] Tip60 is a member of the MYST family of HATs and is a key mediator of the DNA damage response and a transcriptional co-activator.[1][2] By inhibiting the enzymatic activity of Tip60, TH1834 disrupts critical cellular processes that are often exploited by cancer cells for survival and proliferation.[3] Notably, TH1834 has been shown to induce apoptosis and increase unrepaired DNA damage in breast cancer cell lines, particularly when used in combination with ionizing radiation.[1][4] Its specificity for Tip60 over other related HATs, such as MOF, underscores its potential as a targeted therapeutic agent with a potentially favorable safety profile.[1]

Mechanism of Action of TH1834

The primary mechanism of action of TH1834 is the competitive inhibition of the Tip60 acetyltransferase activity. Tip60 acetylates both histone and non-histone proteins, thereby influencing chromatin structure and the function of various proteins involved in the DNA damage response.

Upon DNA damage, particularly double-strand breaks (DSBs), Tip60 is activated and acetylates key proteins such as ATM (Ataxia Telangiectasia Mutated) and histone H2AX. The acetylation of ATM by Tip60 is a critical step for its full activation, which in turn initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.

TH1834 binds to the acetyl-CoA binding pocket of Tip60, preventing it from transferring acetyl groups to its substrates.[3] This inhibition leads to a failure in the proper activation of the DDR pathway, resulting in the accumulation of unrepaired DNA damage and subsequently, the induction of apoptosis in cancer cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on TH1834, providing insights into its efficacy and cellular effects.

| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |

| MCF7 (Breast Cancer) | 0-500 µM | 1 hour | Significant reduction in cell viability and increase in cytotoxicity. | [5] |

| MCF7 (Breast Cancer) | 500 µM | 1 hour | Induction of caspase-3 activation. | [5] |

| H1975 (Lung Cancer) | 80 µM | 5 days | Inhibition of cell growth. | [6] |

| A549 (Lung Cancer) | 80 µM | 5 days | Inhibition of cell growth. | [6] |

| DU-145 (Prostate Cancer) | Not specified | Not specified | In combination with ionizing radiation, induces a sub-G1 peak indicating cell death. | [3] |

| Assay Type | Cell Line | TH1834 Concentration | Key Finding | Reference |

| In vitro HAT Assay | Not applicable | 500 µM | Significantly inhibits Tip60 activity. | [7] |

| Immunoblot | H1975, A549 | Dose-dependent | Downregulation of acetylated histone H4. | [6] |

| Xenograft Model (Mice) | Breast Cancer | 10 mg/kg (intraperitoneally) | Reduces tumor progression. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of TH1834.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of TH1834 on the enzymatic activity of Tip60.

Materials:

-

Recombinant Tip60 protein

-

Histone H3 or H4 substrate

-

Acetyl-CoA

-

TH1834

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Anti-acetylated histone antibody (specific to the lysine residue of interest)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and buffers

-

Western blot apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, histone substrate, and recombinant Tip60.

-

Add TH1834 at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the specific acetylated histone.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF7, A549)

-

Complete cell culture medium

-

96-well plates

-

TH1834

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TH1834. Include untreated and vehicle controls.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for Histone Acetylation

This protocol is used to assess the effect of TH1834 on histone acetylation levels within cells.

Materials:

-

Cancer cell lines

-

TH1834

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against acetylated histones (e.g., Ac-H4K16) and total histones (as a loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blot equipment and reagents

Protocol:

-

Culture cells and treat them with TH1834 for the desired time and concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal.

-

Analyze the band intensities to determine the relative levels of histone acetylation.

Immunofluorescence for DNA Damage Markers (γH2AX)

This technique visualizes the formation of DNA damage foci (e.g., γH2AX) in response to treatment.

Materials:

-

Cells grown on coverslips

-

TH1834

-

Ionizing radiation source (optional)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells on coverslips with TH1834, with or without subsequent exposure to ionizing radiation.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope.

Conclusion and Future Directions

TH1834 represents a promising, specific inhibitor of Tip60 with demonstrated anti-cancer activity, particularly in the context of breast cancer. Its ability to disrupt the DNA damage response makes it a strong candidate for combination therapies, especially with DNA-damaging agents like ionizing radiation. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TH1834. Future studies should focus on elucidating the full spectrum of its off-target effects, optimizing dosing and delivery in preclinical models, and identifying predictive biomarkers for patient stratification in potential clinical trials. The continued exploration of Tip60 inhibitors like TH1834 holds significant promise for the development of novel and effective cancer therapies.

References

- 1. TH1834 | Tip60/KAT5 inhibitor | Anticancer | TargetMol [targetmol.com]

- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TIP60 Inhibitor TH1834 Reduces Breast Cancer Progression in Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

The Tip60 Inhibitor TH1834: A Technical Guide to its Apoptosis-Inducing Effects in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1834 is a novel small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) Tip60 (KAT5), a key regulator of cellular processes including DNA damage repair, gene transcription, and apoptosis. Dysregulation of Tip60 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of TH1834, focusing on its ability to induce apoptosis in cancer cell lines. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of TH1834 and other Tip60 inhibitors.

Introduction to TH1834 and its Target: Tip60

Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating chromatin structure and gene expression. Tip60, a member of the MYST family of HATs, is particularly important for its role in the DNA damage response (DDR), apoptosis, and cell cycle control.[1] In many cancers, the expression and activity of Tip60 are altered, contributing to tumor progression and resistance to therapy.

TH1834 was developed through structure-based drug design as a specific inhibitor of Tip60's acetyltransferase activity.[2][3] Its specificity has been demonstrated by the lack of inhibition of other related HATs, such as MOF.[1][2][4] By inhibiting Tip60, TH1834 disrupts critical cellular functions in cancer cells, leading to increased DNA damage and ultimately, programmed cell death or apoptosis.[1][2][4]

Quantitative Data on TH1834-Induced Apoptosis

The pro-apoptotic effects of TH1834 have been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of TH1834 on Cell Viability and Cytotoxicity in MCF7 Breast Cancer Cells

| Parameter | Concentration (µM) | Treatment Duration | Result | Reference |

| Cell Viability | 0-500 | 1 hour | Significant reduction | [4] |

| Cytotoxicity | 0-500 | 1 hour | Highly significant increase | [4] |

Table 2: Induction of Apoptosis and DNA Damage by TH1834

| Cell Line | Treatment | Outcome | Reference |

| MCF7 (Breast Cancer) | 500 µM TH1834 for 1 hour | Marked activation of caspase-3 | [2][4] |

| MCF7 (Breast Cancer) | TH1834 treatment | Increased unrepaired DNA damage | [1][2] |

| DU-145 (Prostate Cancer) | TH1834 + Ionizing Radiation | Appearance of sub-G1 peak (indicating cell death) | [1] |

| H1975 & A549 (Lung Cancer) | 80 µM TH1834 for 1, 3, and 5 days | Inhibition of cell growth | [5] |

Signaling Pathways of TH1834-Induced Apoptosis

TH1834 induces apoptosis primarily by inhibiting Tip60's role in the DNA damage response. This leads to an accumulation of unrepaired DNA damage, which in turn triggers the intrinsic apoptotic pathway.

Caption: Signaling pathway of TH1834-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TH1834.

Cell Culture

-

MCF7 (human breast adenocarcinoma cell line): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL insulin.

-

DU-145 (human prostate carcinoma cell line): Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

H1975 and A549 (human non-small cell lung cancer cell lines): Grown in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

MCF10A (non-tumorigenic human breast epithelial cell line): Used as a control and maintained in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

All cell lines are incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability and Cytotoxicity Assays

The effect of TH1834 on cell viability and cytotoxicity is commonly assessed using commercially available assays such as the CellTiter-Glo® Luminescent Cell Viability Assay and CytoTox-Glo™ Cytotoxicity Assay (Promega).

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Investigating the Cellular Targets of TH1834 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 dihydrochloride is a novel small molecule inhibitor that has garnered significant interest within the oncology and drug development communities. This technical guide provides an in-depth overview of the known cellular targets of TH1834, its mechanism of action, and the experimental methodologies used to elucidate its biological activity. The primary cellular target of TH1834 has been identified as the histone acetyltransferase (HAT) Tip60, also known as KAT5. By inhibiting Tip60, TH1834 disrupts critical cellular processes, including DNA damage repair and gene transcription, leading to apoptosis and reduced cell proliferation in cancer cells. This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of TH1834's mode of action.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins. Dysregulation of HAT activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. Tip60 (Tat-interacting protein 60 kDa), a member of the MYST family of HATs, is a particularly important enzyme involved in DNA repair, apoptosis, and transcriptional regulation.

This compound was rationally designed as a specific inhibitor of Tip60. Its development represents a significant step towards targeted cancer therapy by selectively inducing cell death in cancer cells while sparing normal cells. This document serves as a technical resource for researchers investigating the therapeutic potential of TH1834.

Primary Cellular Target: Tip60 (KAT5)

The principal cellular target of TH1834 is the lysine acetyltransferase 5 (KAT5), commonly known as Tip60.[1][2][3] TH1834 was developed through structure-based drug design to specifically fit into the active binding pocket of Tip60.[4]

Mechanism of Action

TH1834 functions as a competitive inhibitor of Tip60, preventing it from acetylating its downstream substrates. The inhibition of Tip60's enzymatic activity by TH1834 leads to a cascade of cellular events, primarily impacting the DNA damage response (DDR) and transcriptional regulation.

A key function of Tip60 is the acetylation of histone H4 and the ATM (Ataxia-Telangiectasia Mutated) kinase, a central player in the DDR pathway. By inhibiting Tip60, TH1834 prevents the activation of ATM in response to DNA damage, leading to an accumulation of unrepaired DNA lesions and subsequent induction of apoptosis.[4] Furthermore, TH1834's inhibition of Tip60 has been shown to be specific, as it does not affect the activity of the related histone acetyltransferase MOF.[4]

Quantitative Data

While a specific IC50 value for the inhibition of Tip60 by TH1834 has not been definitively reported in the reviewed literature, the available data demonstrates a significant reduction in Tip60 activity and potent effects on cancer cell lines.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Tip60 Activity | - | 500 µM | ~60% reduction in in vitro HAT activity | [4] |

| Cell Viability | MCF7 (Breast Cancer) | 0-500 µM | Significant reduction | [3] |

| Cytotoxicity | MCF7 (Breast Cancer) | 0-500 µM | Significant increase | [3] |

| Apoptosis (Caspase 3 Activation) | MCF7 (Breast Cancer) | 500 µM | Significant induction | [3] |

| Cell Growth | H1975, A549 (Lung Cancer) | 80 µM | Inhibition | [2] |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the inhibitory effect of TH1834 on its primary target.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from the methodology described in the foundational study by Gao et al., 2014.[4]

Objective: To determine the direct inhibitory effect of TH1834 on the enzymatic activity of Tip60.

Materials:

-

Cells expressing GFP-tagged Tip60 (e.g., DT40)

-

Cell lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, protease inhibitors, 1 mM DTT, 1 mM PMSF, 1 mM NaF)

-

GFP-Trap beads (or equivalent anti-GFP antibody-conjugated beads)

-

HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% Glycerol, 100 µM Acetyl-CoA, protease inhibitors, 1 mM DTT, 1 mM NaF)

-

Recombinant Histone H2A

-

This compound

-

2x SDS loading buffer

-

Western blot apparatus and reagents (primary antibody against acetyl-lysine, secondary antibody)

Procedure:

-

Cell Lysis: Lyse cells expressing GFP-tagged Tip60 in cell lysis buffer for 1 hour at 4°C.

-

Immunoprecipitation: Pellet cellular debris by centrifugation. Immunoprecipitate GFP-tagged Tip60 from the supernatant using GFP-Trap beads.

-

Washing: Wash the beads with HAT assay buffer to remove non-specific binding proteins.

-

HAT Reaction: Perform the HAT assay by incubating the beads in HAT assay buffer containing 1 µg of recombinant H2A. For the test condition, add TH1834 to the desired final concentration (e.g., 500 µM). Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding 2x SDS loading buffer and boiling the samples.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against acetyl-lysine to detect the acetylation of Histone H2A. Use an appropriate secondary antibody for visualization.

-

Analysis: Quantify the band intensities to determine the relative inhibition of Tip60 activity by TH1834 compared to the control.

Future Directions

The identification of Tip60 as the primary cellular target of TH1834 provides a strong foundation for its further development as a therapeutic agent. Future research should focus on:

-

Determination of IC50: Precisely quantifying the IC50 value of TH1834 for Tip60 inhibition is crucial for dose-response studies and clinical trial design.

-

Off-Target Profiling: While TH1834 appears specific for Tip60 over MOF, a comprehensive off-target profiling using techniques like kinome screening or affinity-based proteomics would provide a more complete picture of its selectivity.

-

In Vivo Efficacy: Further preclinical studies in various cancer models are needed to establish the in vivo efficacy, pharmacokinetics, and pharmacodynamics of TH1834.

-

Biomarker Development: Identifying predictive biomarkers of response to TH1834, such as the expression levels of Tip60 or the status of DNA repair pathways, will be essential for patient stratification in clinical settings.

Conclusion

This compound is a promising, specific inhibitor of the histone acetyltransferase Tip60. Its mechanism of action, involving the disruption of the DNA damage response and induction of apoptosis in cancer cells, positions it as a compelling candidate for targeted cancer therapy. The information and protocols provided in this technical guide are intended to support the ongoing research and development efforts aimed at fully characterizing and harnessing the therapeutic potential of TH1834.

References

TH1834 Dihydrochloride and Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 is a specific small-molecule inhibitor of the KAT5 histone acetyltransferase, more commonly known as Tip60. As a crucial regulator of the DNA damage response, apoptosis, and transcriptional regulation, Tip60 is a significant target in disease research, particularly in oncology. This technical guide provides an in-depth analysis of TH1834's mechanism of action with a core focus on its effects on cell cycle progression. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows. The document distinguishes between the inhibitor's effects in cancer models, where it typically induces cell cycle arrest and apoptosis, and in regenerative models, such as post-myocardial infarction, where it paradoxically promotes cell cycle activation.

Core Mechanism of Action: Tip60 Inhibition

TH1834 was developed through structure-based drug design to specifically target the active binding pocket of the Tip60 (KAT5) enzyme.[1] Tip60 is a member of the MYST family of histone acetyltransferases (HATs) and plays a pivotal role in cellular function by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[2]

Key functions of Tip60 include:

-

DNA Damage Response (DDR): Tip60 is a master regulator of the DDR, directly acetylating key proteins like ATM (Ataxia-Telangiectasia Mutated) and p53, which is critical for initiating DNA repair pathways and cell cycle checkpoints.[2][3]

-

Transcriptional Regulation: It acts as a transcriptional co-activator for various transcription factors, influencing the expression of genes involved in cell growth and proliferation.[2]

-

Apoptosis: Tip60-mediated acetylation of p53 can promote apoptosis.[4]

-

Cell Cycle Progression: It is involved in the regulation of cell cycle checkpoints.[2]

By inhibiting the acetyltransferase activity of Tip60, TH1834 prevents these downstream events. In cancer cells, which often have a high reliance on DDR pathways due to genomic instability, this inhibition leads to an accumulation of unrepaired DNA damage, triggering cell cycle arrest and apoptosis.[1][5]

dot digraph "TH1834_MoA_Cancer" { graph [fontname="Arial", rankdir="TB", splines=ortho, size="7.5,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes TH1834 [label="TH1834", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tip60 [label="Tip60 (KAT5)\nHistone Acetyltransferase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylation [label="Reduced Acetylation of\nHistones & Non-Histone Proteins\n(e.g., p53, ΔNp63α)", fillcolor="#F1F3F4", fontcolor="#202124"]; DDR [label="Impaired DNA Damage\nResponse (DDR)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="Accumulation of\nUnrepaired DNA Damage\n(γH2AX foci ↑)", fillcolor="#FBBC05", fontcolor="#202124"]; Arrest [label="Cell Cycle Arrest\n(G1/S or G2/M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase-3 Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Decreased Cancer\nCell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TH1834 -> Tip60 [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; Tip60 -> Acetylation [label="Mediates", fontcolor="#5F6368"]; Acetylation -> DDR [style=dashed, arrowhead=none]; DDR -> DNA_Damage; DNA_Damage -> Arrest; DNA_Damage -> Apoptosis; Arrest -> Proliferation; Apoptosis -> Proliferation; } digraph "TH1834_MoA_Cardiomyocyte" { graph [fontname="Arial", rankdir="TB", splines=ortho, size="7.5,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes TH1834 [label="TH1834 (Post-MI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tip60 [label="Tip60 (KAT5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expr [label="Altered Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitors [label="Reduced Expression of\nCell Cycle Inhibitors\n(p21, p27)", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Cardiomyocyte Cell\nCycle Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Markers [label="Increased Expression of\nKi67, BrdU, pHH3", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair [label="Enhanced Myocardial\nRepair & Function", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TH1834 -> Tip60 [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; Tip60 -> Gene_Expr [label="Regulates", fontcolor="#5F6368"]; Gene_Expr -> Inhibitors; Inhibitors -> Activation [style=dashed, arrowhead=tee]; Activation -> Markers; Activation -> Repair; } caption: TH1834 mechanism in cancer cells. caption: TH1834 mechanism in cardiomyocytes.

Data Presentation: Quantitative Effects of TH1834

The impact of TH1834 on cell viability and cycle progression is cell-context dependent. In cancer cell lines, it is cytotoxic and cytostatic, while in post-mitotic cells like cardiomyocytes, it can promote proliferation.

Table 1: Effects of TH1834 on Cancer Cell Viability and Apoptosis

| Cell Line | Cancer Type | Concentration (µM) | Duration | Effect | Reference |

|---|---|---|---|---|---|

| MCF7 | Breast Cancer | 0 - 500 | 1 hour | Significantly reduced cell viability | [6] |

| MCF7 | Breast Cancer | 0.5 - 500 | 1 hour | Highly significant increase in cytotoxicity | [1] |

| MCF7 | Breast Cancer | 500 | 1 hour | Marked activation of Caspase-3 | [1][6] |

| DU-145 | Prostate Cancer | Not specified | Not specified | Induces sub-G1 peak (cell death) with IR | [2] |

| A549 | Lung Cancer | 80 | 5 days | Inhibits cell growth | [7] |

| H1975 | Lung Cancer | 80 | 5 days | Inhibits cell growth |[7] |

Table 2: Effects of TH1834 on Cell Cycle Progression

| Cell Line / Model | Context | Key Finding | Mechanism / Markers | Reference |

|---|---|---|---|---|

| Squamous Cell Carcinoma (SCC) | Cisplatin Resistance | Causes cell cycle arrest | Decrease in ΔNp63α acetylation | [8] |

| Breast Cancer (MCF7) | Estrogen-induced proliferation | Garcinol (another Tip60i) enhances G0/G1 arrest | Downregulation of Cyclin D1 | [5] |

| Murine Model | Post-Myocardial Infarction | Activates cardiomyocyte cell cycle | ↑ Ki67, BrdU, pHH3 positive cells | [4] |

| Breast Cancer | General | Induces apoptosis and DNA damage | Leads to sub-G1 peak |[2][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the effects of TH1834.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).

-

Cell Culture and Treatment: Plate cells (e.g., MCF7, A549) at a density of 0.5 x 10⁶ cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with desired concentrations of TH1834 dihydrochloride or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

-

Cell Harvest: Aspirate the medium. Wash cells once with 1X PBS. Detach cells using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 500 µL of cold 1X PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol. Wash the cell pellet once with 1X PBS. Centrifuge again and discard the supernatant.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution of 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Use a linear scale for the PI signal (e.g., FL2-A or PE-A) to acquire at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

dot digraph "Cell_Cycle_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Start [label="1. Seed & Treat Cells\nwith TH1834", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="2. Harvest & Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="3. Fix in Cold 70% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="4. Stain with\nPropidium Iodide & RNase A", fillcolor="#FBBC05", fontcolor="#202124"]; Acquire [label="5. Acquire Data on\nFlow Cytometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze DNA Content\n(Sub-G1, G1, S, G2/M)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Harvest; Harvest -> Fix; Fix -> Stain; Stain -> Acquire; Acquire -> Analyze; } caption: Workflow for cell cycle analysis.

Immunoblotting for Cell Cycle and DNA Damage Markers

This method is used to detect changes in the protein levels of key cell cycle regulators (e.g., p21, Cyclin D1) and DNA damage markers (e.g., γH2AX) following TH1834 treatment.

-

Protein Extraction: Treat and harvest cells as described above. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-p21, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Cardiomyocyte Proliferation Markers

This protocol is adapted for tissue sections to identify proliferating cardiomyocytes.[4]

-

Tissue Preparation: Perfuse, excise, and fix hearts in 4% paraformaldehyde. Embed in paraffin and cut into 5-µm sections.

-

Antigen Retrieval: Deparaffinize sections and perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Permeabilization & Blocking: Permeabilize sections with 0.2% Triton X-100 in PBS. Block with a solution containing 5% goat serum and 1% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies to identify cardiomyocytes (e.g., anti-cardiac Troponin T, cTnT) and proliferation markers (e.g., anti-Ki67, anti-phospho-Histone H3).

-

Secondary Antibody Incubation: Wash sections and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Counterstain nuclei with DAPI. Mount coverslips with anti-fade mounting medium. Acquire images using a confocal or fluorescence microscope.

-

Quantification: Quantify the percentage of marker-positive (e.g., Ki67+) cardiomyocytes (cTnT+ cells).

Conclusion

This compound is a potent and specific inhibitor of Tip60 with significant, context-dependent effects on cell cycle progression. In cancer biology, its ability to impair the DNA damage response leads to cell cycle arrest and apoptosis, making it a promising candidate for targeted anticancer therapy.[1][5] Conversely, in regenerative medicine, its capacity to downregulate cell cycle inhibitors and promote cardiomyocyte proliferation post-injury highlights a novel therapeutic avenue for ischemic heart disease.[4] The detailed data and protocols provided in this guide serve as a resource for researchers investigating the multifaceted roles of Tip60 and the therapeutic potential of its inhibition. Further research is warranted to fully elucidate the signaling pathways that dictate these divergent cellular outcomes.

References

- 1. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. TIP60 enhances cisplatin resistance via regulating ΔNp63α acetylation in SCC - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on TH1834 Dihydrochloride: A Selective Tip60 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1834 dihydrochloride is a novel small molecule inhibitor targeting the histone acetyltransferase Tip60 (KAT5), a critical regulator of cellular processes including DNA damage response and apoptosis. Early-stage research has demonstrated the potential of TH1834 as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the foundational preclinical research on TH1834, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the molecular interactions and research methodologies.

Introduction to this compound

TH1834 is a rationally designed, specific inhibitor of Tip60, a member of the MYST family of histone acetyltransferases.[1][2] Tip60 plays a crucial role in the acetylation of histones and non-histone proteins, thereby modulating chromatin structure and gene expression.[2] Its involvement in the DNA damage response (DDR) and apoptosis makes it a compelling target for cancer therapy.[1][2] TH1834 was developed to selectively bind to the active pocket of Tip60, leading to the inhibition of its acetyltransferase activity.[1][3] Preclinical studies have shown that TH1834 can induce apoptosis and enhance DNA damage in cancer cells, suggesting its potential as a monotherapy or in combination with other cancer treatments like ionizing radiation.[1][3]

Mechanism of Action

TH1834 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of Tip60.[1][3] This inhibition disrupts key cellular pathways that are often dysregulated in cancer:

-

Induction of Apoptosis: By inhibiting Tip60, TH1834 triggers the apoptotic cascade in cancer cells. A key finding is the significant, approximately 29-fold increase in the activation of caspase-3, a critical executioner caspase in apoptosis, in MCF7 breast cancer cells upon treatment with 500 μM TH1834.[3]

-

Enhancement of DNA Damage: Tip60 is integral to the DNA damage response pathway. Its inhibition by TH1834 impairs the cell's ability to repair DNA damage, leading to an accumulation of DNA lesions and subsequent cell death.[1][3]

-

Selective Activity: Notably, TH1834 has been shown to be specific for Tip60, with no significant inhibitory activity against the related histone acetyltransferase MOF.[1]

Signaling Pathways

The inhibitory action of TH1834 on Tip60 perturbs downstream signaling pathways involved in DNA damage response and apoptosis. The following diagram illustrates the central role of Tip60 and the impact of its inhibition by TH1834.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: In Vitro Activity of TH1834

| Parameter | Cell Line | Concentration | Effect | Reference |

| Tip60 Inhibition | - | 500 μM | ~60% reduction in in vitro activity | [3] |

| Caspase-3 Activation | MCF7 | 500 μM | ~29-fold increase | [3] |

| Cell Viability | MCF7 | 500 μM | Significant reduction | [3][4] |

| Cytotoxicity | MCF7 | 0.5 - 500 μM | Significant increase | [3][4] |

| Cell Growth Inhibition | H1975, A549 | 80 μM | Inhibition observed over 5 days | [5] |

Table 2: In Vivo Efficacy of TH1834

| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |

| Non-Small Cell Lung Cancer | A549 cells in nude mice | 10 mg/kg, intraperitoneally, 5 days/week for 21 days | Significant reduction in tumor volume | [5] |

| Breast Cancer | Not specified | Not specified | Decreased tumor size | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of TH1834.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is crucial for determining the direct inhibitory effect of TH1834 on Tip60's enzymatic activity.

Protocol:

-

Cell Lysate Preparation: Cells expressing GFP-tagged Tip60 are lysed in a suitable buffer.

-

Immunoprecipitation: The cell lysate is incubated with anti-GFP antibodies coupled to beads to isolate the GFP-Tip60 protein.

-

Washing: The immunoprecipitated beads are washed multiple times to remove non-specific proteins.

-

HAT Reaction: The beads with the bound Tip60 are incubated in a reaction buffer containing a histone substrate (e.g., histone H3 or H4), acetyl-coenzyme A (acetyl-CoA), and the test compound (TH1834) or vehicle control.

-

SDS-PAGE and Western Blot: The reaction products are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Detection: The membrane is probed with an antibody that specifically recognizes acetylated histones.

-

Quantification: The intensity of the signal corresponding to the acetylated histone is quantified to determine the level of Tip60 activity and the extent of inhibition by TH1834.[7]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the effect of TH1834 on cancer cell survival and proliferation.

Protocol (MTT Assay as an example):

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of TH1834 (e.g., 0.5, 5, 50, 500 μM) or a vehicle control for a specified duration (e.g., 1 hour).[4]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Caspase-3 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of a key executioner caspase.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with TH1834 or a control, and then lysed to release cellular contents.

-

Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA).[8]

-

Incubation: During incubation, active caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule.

-

Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. The signal intensity is directly proportional to the caspase-3 activity.

Immunoblotting

Immunoblotting is used to detect and quantify the levels of specific proteins in the Tip60 signaling pathway.

Protocol:

-

Protein Extraction and Quantification: Proteins are extracted from TH1834-treated and control cells, and the protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Tip60, acetylated p53).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. Band intensities are quantified to determine relative protein levels.

Xenograft Studies in Mice

In vivo xenograft models are essential for evaluating the anti-tumor efficacy of TH1834 in a living organism.

Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[5]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are then treated with TH1834 (e.g., 10 mg/kg, intraperitoneally) or a vehicle control according to a specific schedule.[5]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers.

Conclusion and Future Directions

The early-stage research on this compound has established its role as a specific inhibitor of Tip60 with promising anti-cancer activity. The induction of apoptosis and enhancement of DNA damage in cancer cells, coupled with in vivo efficacy in xenograft models, underscore its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in a broader range of cancer models, including patient-derived xenografts, and investigation of combination therapies to further delineate the clinical utility of TH1834. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this novel therapeutic agent.

References

- 1. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TIP60 enhances cisplatin resistance via regulating ΔNp63α acetylation in SCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for TH1834 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 dihydrochloride is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (Tat-interactive protein, 60 kDa), also known as KAT5.[1][2] As a key regulator of chromatin structure, DNA damage repair, and gene transcription, TIP60 is a promising therapeutic target in oncology.[3][4] TH1834 has been shown to induce apoptosis, inhibit cell proliferation, and enhance the sensitivity of cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development.[2][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

TH1834 specifically targets the enzymatic activity of TIP60, a member of the MYST family of HATs.[1] TIP60 plays a crucial role in the DNA damage response (DDR) by acetylating key proteins such as ATM (ataxia-telangiectasia mutated) and p53, leading to their activation and subsequent cell cycle arrest or apoptosis.[4] In cancer cells, where the DDR is often dysregulated, inhibition of TIP60 by TH1834 prevents the proper acetylation and activation of these downstream targets. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptotic cell death.[2][3]

Data Presentation

The following table summarizes the effective concentrations and observed effects of TH1834 in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effects |

| MCF7 | Breast Cancer | 0.5 - 500 µM | 1 hour | Reduced cell viability, increased cytotoxicity, and induced caspase-3 activation. |

| A549 | Lung Cancer | 80 µM | 1, 3, and 5 days | Inhibition of cell growth. |

| H1975 | Lung Cancer | 80 µM | 1, 3, and 5 days | Inhibition of cell growth.[5] |

| DU-145 | Prostate Cancer | Not specified | Not specified | Induction of a sub-G1 peak (indicating cell death) when combined with ionizing radiation.[1] |

| PC-3 | Prostate Cancer | Not specified | Not specified | Increased apoptosis when combined with ionizing radiation.[2] |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

-

Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in a suitable solvent such as sterile water or DMSO to create a stock solution. For a 10 mM stock solution, dissolve 4.59 mg of this compound (M.W. 458.8) in 1 mL of solvent.

-

Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of TH1834 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of TH1834 in complete medium.

-

Remove the medium from the wells and add 100 µL of the TH1834 dilutions. Include vehicle control (medium with the same concentration of solvent as the highest TH1834 concentration) and untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of TH1834 and controls for the appropriate duration.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat cells with TH1834 as described in the apoptosis assay protocol.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The appearance of a sub-G1 peak is indicative of apoptotic cells.[1]

Conclusion

This compound is a valuable research tool for investigating the role of TIP60 in cancer biology and for preclinical evaluation of TIP60 inhibition as a therapeutic strategy. The protocols provided here offer a framework for assessing the cellular effects of TH1834. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

In Vitro Assay Conditions for TH1834 Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 dihydrochloride is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (Kat5).[1][2][3] TIP60 is a crucial enzyme involved in the regulation of chromatin structure, gene transcription, and the DNA damage response.[1][3] Dysregulation of TIP60 activity has been implicated in various diseases, including cancer. TH1834 was rationally designed to target a specific pocket within the TIP60 acetyltransferase domain.[4] Inhibition of TIP60 by TH1834 has been shown to induce apoptosis and increase DNA damage in cancer cells, making it a promising candidate for therapeutic development.[1][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound across various cancer cell lines.

Table 1: Cell Viability and Cytotoxicity of TH1834 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Observed Effect |

| MCF7 | Breast Cancer | Viability | 0 - 500 | 1 hour | Significant reduction in viability at higher concentrations.[5] |

| MCF7 | Breast Cancer | Cytotoxicity | 0.5 - 500 | 1 hour | Highly significant increase in cytotoxicity at all concentrations.[5] |

| H1975 | Non-small cell lung cancer | Cell Growth | 80 | 1, 3, and 5 days | Inhibition of cell growth. |

| A549 | Non-small cell lung cancer | Cell Growth | 80 | 1, 3, and 5 days | Inhibition of cell growth. |

| A431 Pt (cisplatin-resistant) | Squamous cell carcinoma | Viability | 75 and 100 | 72 hours | Decrease in cell viability. |

Table 2: Apoptosis Induction by TH1834 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Observed Effect |

| MCF7 | Breast Cancer | Caspase-3 Activation | 500 | 1 hour | Marked activation of caspase-3.[5] |

| A431 Pt (cisplatin-resistant) | Squamous cell carcinoma | Apoptotic Markers | 50 + Cisplatin | 48 hours | Increased levels of apoptotic markers. |

Experimental Protocols

In Vitro TIP60 Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of TH1834 on the enzymatic activity of TIP60. A colorimetric or fluorometric approach using a commercially available HAT assay kit is recommended.

Materials:

-

Recombinant human TIP60 protein

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

This compound

-

HAT Assay Buffer

-

Developer solution

-

NADH Generating Enzyme

-

Colorimetric or fluorometric plate reader

-

96-well microplate

Protocol:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the chosen HAT assay kit.[6][7][8]

-

TH1834 Dilution: Prepare a serial dilution of this compound in HAT Assay Buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

HAT Assay Buffer

-

Recombinant TIP60 enzyme

-

This compound dilutions (or vehicle control)

-

Histone H3 or H4 peptide substrate

-

-

Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, allowing the enzymatic reaction to proceed.[6]

-

Detection: Add the developer and NADH generating enzyme solution to each well. This will lead to the development of a colorimetric or fluorescent signal proportional to the amount of CoA-SH produced, which is indicative of HAT activity.[6][7][8]

-

Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of TIP60 activity for each concentration of TH1834 compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF7, A549)

-

Complete cell culture medium

-

This compound

-